molecular formula C13H14ClNO2S2 B10974201 5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

Cat. No.: B10974201
M. Wt: 315.8 g/mol
InChI Key: ZNTUJFMARZYRRY-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial properties. This compound, in particular, has a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, thereby enhancing the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, structurally different but functionally similar.

    Sulfisoxazole: Known for its use in treating urinary tract infections, it shares the sulfonamide group but has a different aromatic ring.

Uniqueness

5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C13H14ClNO2S2

Molecular Weight

315.8 g/mol

IUPAC Name

5-chloro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14ClNO2S2/c1-8-6-9(2)13(10(3)7-8)15-19(16,17)12-5-4-11(14)18-12/h4-7,15H,1-3H3

InChI Key

ZNTUJFMARZYRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(S2)Cl)C

Origin of Product

United States

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